

# A Technical Guide to the Spectroscopic Characterization of 1H-Indole-3-propiononitrile

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## Compound of Interest

Compound Name: *1H-Indole-3-propiononitrile*

Cat. No.: B1294981

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Indole-3-propiononitrile**, a key intermediate in the synthesis of various biologically active indole alkaloids. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

## Molecular Structure

### 1H-Indole-3-propiononitrile

- Molecular Formula: C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>
- Molecular Weight: 170.21 g/mol
- CAS Number: 4414-76-0[1]

## Spectroscopic Data

The following sections present the expected spectroscopic data for **1H-Indole-3-propiononitrile**. This data is compiled based on the analysis of closely related indole derivatives and established spectroscopic principles.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][3][4] The expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **1H-Indole-3-**

propiononitrile are detailed below.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **1H-Indole-3-propiononitrile** (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.10	br s	1H	H-1 (N-H)
7.65	d	1H	H-4
7.35	d	1H	H-7
7.20	t	1H	H-6
7.12	t	1H	H-5
7.05	s	1H	H-2
3.10	t	2H	- $\text{CH}_2\text{-CH}_2\text{-CN}$
2.75	t	2H	- $\text{CH}_2\text{-CN}$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **1H-Indole-3-propiononitrile** (in  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
136.2	C-7a
126.8	C-3a
122.5	C-2
122.1	C-6
120.0	C-5
119.5	C-4
118.7	-CN
111.2	C-7
110.0	C-3
21.5	-CH <sub>2</sub> -CH <sub>2</sub> -CN
17.0	-CH <sub>2</sub> -CN

IR spectroscopy is used to identify the functional groups present in a molecule.<sup>[5]</sup><sup>[6]</sup><sup>[7]</sup> The expected characteristic IR absorption bands for **1H-Indole-3-propiononitrile** are listed below.

Table 3: Predicted IR Spectroscopic Data for **1H-Indole-3-propiononitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3300	Medium	N-H Stretch (Indole)
3100-3000	Medium	C-H Stretch (Aromatic)
2950-2850	Medium	C-H Stretch (Aliphatic)
2250-2240	Strong	C≡N Stretch (Nitrile) <sup>[8]</sup>
1620-1580	Medium	C=C Stretch (Aromatic)
1460-1440	Medium	C-H Bend (Aliphatic)
750-740	Strong	C-H Out-of-plane Bend (ortho-disubstituted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.<sup>[9][10][11]</sup> The expected mass spectral data for **1H-Indole-3-propiononitrile** under electron ionization (EI) is presented below.

Table 4: Predicted Mass Spectrometry (EI) Data for **1H-Indole-3-propiononitrile**

m/z	Relative Intensity (%)	Assignment
170	80	[M] <sup>+</sup> (Molecular Ion)
130	100	[M - CH <sub>2</sub> CN] <sup>+</sup> (Base Peak)
103	40	[130 - HCN] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

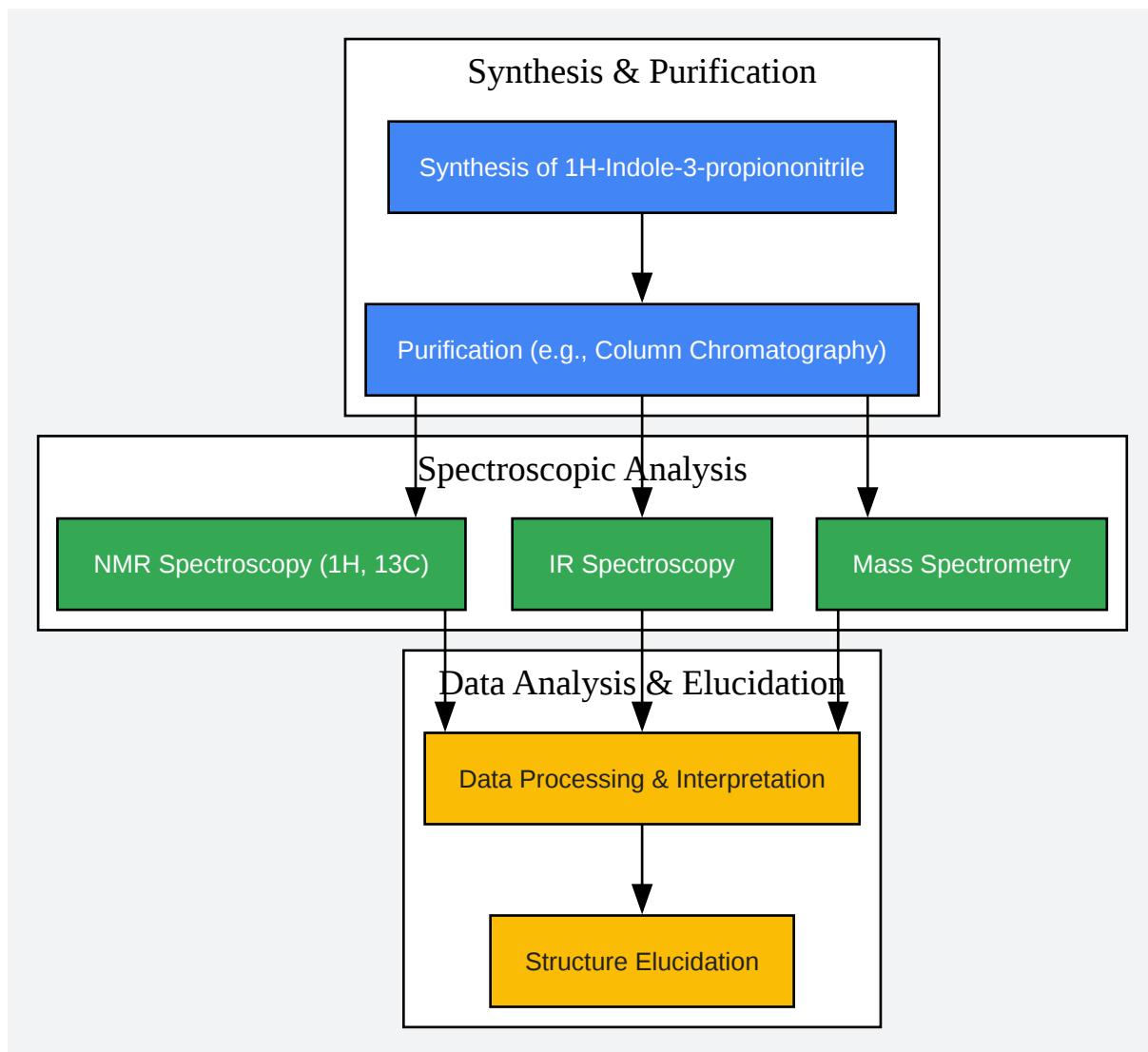
- Sample Preparation: Dissolve 5-10 mg of purified **1H-Indole-3-propiononitrile** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.  
[\[8\]](#)

- Instrument Setup: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.[8]
  - $^{13}\text{C}$  NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .[8]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[12] For liquid samples, a drop can be placed between two salt plates.[13]
- Background Spectrum: Record a background spectrum of the empty sample compartment or the clean salt plates.
- Sample Spectrum: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8] The instrument's software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8]
- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like **1H-Indole-3-propiononitrile**, a direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.[8]

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[8]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating the mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of **1H-Indole-3-propiononitrile**.



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Caption: General experimental workflow for the synthesis and spectroscopic characterization of **1H-Indole-3-propiononitrile**.



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Caption: Plausible mass fragmentation pathway for **1H-Indole-3-propiononitrile** under Electron Ionization (EI).

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